molecular formula C21H27N3O B6220941 N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide CAS No. 2768326-87-8

N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide

Cat. No. B6220941
CAS RN: 2768326-87-8
M. Wt: 337.5
InChI Key:
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Description

N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide, also known as 1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]bicyclo[1.1.1]pentane-1-carboxamide or simply N-indole, is a bicyclic amide compound with an indole group at its core. The compound has been studied extensively due to its potential applications in medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of N-indole is not fully understood. However, it is known that the compound binds to the active site of enzymes, such as cytochrome P450 enzymes, and inhibits their activity. This inhibition can have a variety of effects, depending on the enzyme and the substrate.
Biochemical and Physiological Effects
N-indole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to the inhibition of drug metabolism and the accumulation of drugs in the body. It has also been shown to inhibit the activity of other enzymes, such as protein kinases and proteases, which can lead to changes in cell signaling pathways and gene expression. In addition, N-indole has been shown to modulate the activity of neurotransmitter receptors, which can lead to changes in behavior and cognition.

Advantages and Limitations for Lab Experiments

N-indole has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is readily available from chemical suppliers. In addition, it is a relatively stable compound, and it is easily synthesized from commonly available starting materials. The main limitation of N-indole is that it is a relatively small molecule, and it may not be able to bind to large proteins or other macromolecules.

Future Directions

N-indole has a great potential for use in medicinal chemistry and drug discovery. Future research should focus on the synthesis of novel derivatives of N-indole, as well as the development of methods for the synthesis of larger molecules containing the N-indole scaffold. In addition, further research should focus on the mechanism of action of N-indole, as well as its potential applications in drug delivery and drug repurposing. Finally, research should focus on the potential toxicity of N-indole and its derivatives, as well as the development of methods for the safe and effective use of these compounds in laboratory and clinical settings.

Synthesis Methods

N-indole can be synthesized by a variety of methods. The most commonly used method is the condensation reaction between piperidine and 1H-indole-3-carboxaldehyde, which yields N-indole in high yields. Other methods include the reaction between piperidine and indole-3-acetic acid, the reaction between piperidine and indole-3-carboxaldehyde, and the reaction between piperidine and indole-3-carbaldehyde. All of these methods result in the formation of N-indole in high yields.

Scientific Research Applications

N-indole has been used in a variety of scientific research applications. It has been used as a scaffold for the synthesis of a variety of bioactive molecules, such as antibiotics and antitumor agents. It has also been used as a building block for the synthesis of peptidomimetics, which are peptide-like molecules with improved bioavailability and stability. N-indole has also been used in the synthesis of photolabile ligands for metal-catalyzed reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide involves the reaction of 1-(2-(1H-indol-3-yl)ethyl)piperidin-4-ol with bicyclo[1.1.1]pentan-1-carbonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "1-(2-(1H-indol-3-yl)ethyl)piperidin-4-ol", "bicyclo[1.1.1]pentan-1-carbonyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 1-(2-(1H-indol-3-yl)ethyl)piperidin-4-ol in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. triethylamine) to the solution and stir for a few minutes.", "Step 3: Slowly add bicyclo[1.1.1]pentan-1-carbonyl chloride to the solution while stirring.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature.", "Step 5: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 6: Purify the product by column chromatography or recrystallization." ] }

CAS RN

2768326-87-8

Molecular Formula

C21H27N3O

Molecular Weight

337.5

Purity

95

Origin of Product

United States

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